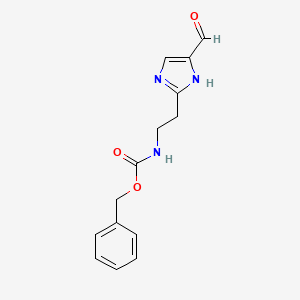
Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate is a compound that features an imidazole ring, a formyl group, and a benzyl carbamate moiety. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of enzymes and receptors. The formyl group can also undergo chemical reactions that alter the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-(4-hydroxy-1H-imidazol-2-yl)ethyl)carbamate: Similar structure but with a hydroxy group instead of a formyl group.
Benzyl (2-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate: Similar structure but with a methyl group instead of a formyl group.
Benzyl (2-(4-nitro-1H-imidazol-2-yl)ethyl)carbamate: Similar structure but with a nitro group instead of a formyl group.
Uniqueness
Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate is unique due to the presence of the formyl group, which can undergo specific chemical reactions and interactions that are not possible with other substituents. This uniqueness can lead to distinct biological activities and applications .
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
benzyl N-[2-(5-formyl-1H-imidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H15N3O3/c18-9-12-8-16-13(17-12)6-7-15-14(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,19)(H,16,17) |
InChI Key |
LSEYIPIFEGVDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















